5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine typically involves multiple steps, including cyclization, ring annulation, and direct C-H arylation. One common method starts with commercially available 3,5-dibromo-6-chloropyrazin-2-amine. The process involves the following steps :
Cross-coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can act as a strong oxidizing agent, reacting with many organic and inorganic substances.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Halogen substitution reactions are common, where the bromine or chlorine atoms can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized pyrrolopyrazines.
Scientific Research Applications
5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The exact mechanism of action of 5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is known to interact with various molecular targets, including kinases, which play a crucial role in cell signaling pathways. The compound’s kinase inhibitory activity suggests that it may interfere with phosphorylation processes, thereby affecting cellular functions and signaling .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine: Shares a similar core structure but lacks the benzyl group.
5H-Pyrrolo[2,3-b]pyrazine: The parent compound without any substituents.
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde: Contains an aldehyde group instead of the benzyl group.
Uniqueness
5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and molecular targets.
Properties
Molecular Formula |
C13H9BrClN3 |
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Molecular Weight |
322.59 g/mol |
IUPAC Name |
5-benzyl-2-bromo-7-chloropyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C13H9BrClN3/c14-11-6-16-13-12(17-11)10(15)8-18(13)7-9-4-2-1-3-5-9/h1-6,8H,7H2 |
InChI Key |
OUXKUSNBRPZWRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=NC(=CN=C32)Br)Cl |
Origin of Product |
United States |
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